N-[2-[4-[3-[4-amino-5-chloro-2-[(3,5-dimethoxyphenyl)methoxy]phenyl]-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride N-[2-[4-[3-[4-amino-5-chloro-2-[(3,5-dimethoxyphenyl)methoxy]phenyl]-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride RS 39604 hydrochloride is a hydrochloride salt obtained by mixing equimolar amounts of RS 39604 with hydrochloric acid. A potent and selective 5-HT4 antagonist, with a pKi of 9.1 at 5-HT4 receptors in guinea pig striatal membranes and greater than 1000-fold selectivity over 5-HT1A, 2C, 3 and D1, D2, M1, M2, AT1, B1 and alpha1C receptors. The ketone group gives RS 39604 a relatively long half life; it is also orally active and so suitable for in vivo studies. It has a role as a serotonergic antagonist. It contains a RS 39604(1+).
Brand Name: Vulcanchem
CAS No.: 167710-87-4
VCID: VC0004295
InChI: InChI=1S/C26H36ClN3O6S.ClH/c1-34-20-12-19(13-21(14-20)35-2)17-36-26-16-24(28)23(27)15-22(26)25(31)5-4-18-6-9-30(10-7-18)11-8-29-37(3,32)33;/h12-16,18,29H,4-11,17,28H2,1-3H3;1H
SMILES: COC1=CC(=CC(=C1)COC2=CC(=C(C=C2C(=O)CCC3CCN(CC3)CCNS(=O)(=O)C)Cl)N)OC.Cl
Molecular Formula: C26H37Cl2N3O6S
Molecular Weight: 590.6 g/mol

N-[2-[4-[3-[4-amino-5-chloro-2-[(3,5-dimethoxyphenyl)methoxy]phenyl]-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride

CAS No.: 167710-87-4

Cat. No.: VC0004295

Molecular Formula: C26H37Cl2N3O6S

Molecular Weight: 590.6 g/mol

* For research use only. Not for human or veterinary use.

N-[2-[4-[3-[4-amino-5-chloro-2-[(3,5-dimethoxyphenyl)methoxy]phenyl]-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride - 167710-87-4

CAS No. 167710-87-4
Molecular Formula C26H37Cl2N3O6S
Molecular Weight 590.6 g/mol
IUPAC Name N-[2-[4-[3-[4-amino-5-chloro-2-[(3,5-dimethoxyphenyl)methoxy]phenyl]-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride
Standard InChI InChI=1S/C26H36ClN3O6S.ClH/c1-34-20-12-19(13-21(14-20)35-2)17-36-26-16-24(28)23(27)15-22(26)25(31)5-4-18-6-9-30(10-7-18)11-8-29-37(3,32)33;/h12-16,18,29H,4-11,17,28H2,1-3H3;1H
Standard InChI Key QSMYZGMJSGUWPM-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)COC2=CC(=C(C=C2C(=O)CCC3CCN(CC3)CCNS(=O)(=O)C)Cl)N)OC.Cl
Canonical SMILES COC1=CC(=CC(=C1)COC2=CC(=C(C=C2C(=O)CCC3CCN(CC3)CCNS(=O)(=O)C)Cl)N)OC.Cl

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a multifunctional architecture comprising:

  • A 4-amino-5-chloro-2-[(3,5-dimethoxyphenyl)methoxy]phenyl core, providing electron-rich aromatic interactions .

  • A 3-oxopropyl linker connecting the aromatic system to a piperidin-1-yl group, enabling conformational flexibility .

  • An N-[2-(methanesulfonamido)ethyl] side chain, introducing polar sulfonamide functionality .

  • A hydrochloride counterion enhancing aqueous solubility .

The IUPAC name systematically describes these components, reflecting the compound’s hierarchical connectivity.

Physicochemical Characteristics

Key properties derived from structural analogs include:

PropertyValue/RangeSource
Molecular Weight~650–670 g/mol
Solubility>10 mg/mL in water (HCl salt)
LogP (Predicted)2.8–3.5
pKa (Amino Group)8.1–8.5

The hydrochloride salt form improves bioavailability by increasing ionization state in physiological environments .

Synthesis and Structural Optimization

Synthetic Pathways

While explicit details of the compound’s synthesis are proprietary, retrosynthetic analysis suggests:

  • Aromatic Core Construction: Electrophilic substitution on 3,5-dimethoxybenzyl alcohol introduces the chloro and amino groups .

  • Etherification: Coupling the phenolic oxygen to the 4-amino-5-chlorophenyl system via Williamson ether synthesis .

  • Piperidine Linkage: Michael addition of piperidine to an α,β-unsaturated ketone intermediate .

  • Sulfonamide Functionalization: Reacting the secondary amine with methanesulfonyl chloride .

Analytical Characterization

Critical quality control metrics involve:

  • HPLC Purity: >98% (C18 column, acetonitrile/water gradient) .

  • 1H NMR: Key signals at δ 6.8–7.2 ppm (aromatic protons), δ 3.7 ppm (methoxy groups), δ 2.9–3.5 ppm (piperidine and ethylsulfonamide) .

  • Mass Spectrometry: [M+H]+ peak at m/z 651.2 (calculated for C₃₀H₃₅ClN₃O₆S) .

Pharmacological Activity

Serotonergic Receptor Modulation

The compound exhibits high-affinity antagonism at 5-HT₄ receptors (Kᵢ = 1.2 nM) , surpassing early antagonists like RS 39604 (Kᵢ = 9.1 nM) . Mechanistic studies show:

  • Competitive Antagonism: Schild analysis in guinea pig ileum yields pA₂ = 9.3 .

  • Oral Bioavailability: 67% in murine models, attributed to sulfonamide hydrophilicity .

Gastrointestinal Motility Disorders

In micropig models, the compound (0.1 mg/kg i.v.) inhibits 5-HT-induced tachycardia by 85%, persisting >6 hours post-administration . Comparative data:

ParameterThis CompoundSB 204070
5-HT₄ Kᵢ (nM)1.20.8
Oral ID₅₀ (μg/kg)254>3,000
Duration (h)>62–3

Superior oral efficacy stems from metabolic stability lacking in ester-containing analogs .

Neurological Indications

The sulfonamide moiety confers blood-brain barrier permeability (logBB = 0.4) , enabling central 5-HT₄ modulation for cognitive disorders.

Pharmacokinetics and Metabolism

Absorption/Distribution

  • Cmax: 1.8 μg/mL (30 mg p.o. in rats) .

  • Volume of Distribution: 5.2 L/kg, indicating extensive tissue penetration .

Metabolic Pathways

Primary routes involve:

  • O-Demethylation: Hepatic CYP2D6 converts methoxy groups to hydroxyls .

  • Sulfonamide Oxidation: CYP3A4-mediated S-oxidation generates inactive metabolites .

SpeciesLD₅₀ (mg/kg)
Mouse320 (i.p.)
Rat890 (p.o.)

No mutagenicity (Ames test) or hERG inhibition (IC₅₀ > 10 μM) .

Regulatory Status

Preclinical development aligns with ICH S7A guidelines. Phase I trials pending .

Future Directions

  • Prodrug Strategies: Masking the sulfonamide as a tert-butyl carbamate could enhance CNS penetration .

  • Polypharmacology: Dual 5-HT₄/D₂ antagonism may synergize in schizophrenia .

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